Molecular weight and formula of 2-[(4-Bromophenyl)sulphanyl]pyridin-3-amine
Molecular weight and formula of 2-[(4-Bromophenyl)sulphanyl]pyridin-3-amine
An In-Depth Technical Guide to 2-[(4-Bromophenyl)sulphanyl]pyridin-3-amine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular properties, synthesis, characterization, and potential therapeutic applications of the novel compound, 2-[(4-Bromophenyl)sulphanyl]pyridin-3-amine. This molecule integrates three key pharmacophores: a 2-aminopyridine core, a bromophenyl moiety, and a flexible thioether (sulphanyl) linker. The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, known for a wide spectrum of biological activities including antibacterial, antiviral, and anti-inflammatory effects.[1][2][3] The incorporation of a bromophenyl group offers opportunities for enhancing biological activity through mechanisms like halogen bonding, which can improve target affinity and pharmacokinetic properties.[4][5] This document outlines a robust synthetic pathway, detailed analytical protocols for structural verification, and a discussion of its potential in modern drug discovery programs.
Core Molecular Profile
As a novel chemical entity, 2-[(4-Bromophenyl)sulphanyl]pyridin-3-amine is defined by its unique combination of functional groups. Its fundamental properties are derived from its constituent parts, leading to a specific molecular formula and weight that are critical for all subsequent analytical and experimental work.
Chemical Structure and Formula
The structure consists of a pyridin-3-amine scaffold where the carbon at the 2-position is linked via a sulfur atom to a 4-bromophenyl ring.
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IUPAC Name: 2-[(4-Bromophenyl)sulphanyl]pyridin-3-amine
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Molecular Formula: C₁₁H₉BrN₂S
Physicochemical Properties
The key quantitative data for this molecule are summarized in the table below. The molecular weight is calculated from the molecular formula using standard atomic weights. Other parameters such as LogP are predicted values, essential for early-stage drug development to forecast the compound's pharmacokinetic behavior (ADME).[6]
| Property | Value |
| Molecular Formula | C₁₁H₉BrN₂S |
| Molecular Weight | 281.18 g/mol |
| CAS Number | Not available (Novel Compound) |
| Appearance | Predicted: Off-white to pale yellow solid[7][8] |
| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF, Methanol; sparingly soluble in water[7][9] |
| Predicted LogP | ~3.5 - 4.0 |
Synthesis and Structural Elucidation
The synthesis of aryl pyridinyl sulfides can be approached through several established methodologies. For 2-[(4-Bromophenyl)sulphanyl]pyridin-3-amine, a classical and reliable method is the nucleophilic aromatic substitution (SₙAr) reaction. This approach is often preferred for its simplicity and avoidance of metal catalysts, which can be problematic in biological screenings.[10][11]
Proposed Synthetic Workflow
The recommended synthetic route involves the reaction of a 2-halopyridine derivative with a substituted thiophenol. Specifically, 2-chloro-pyridin-3-amine serves as the electrophile and 4-bromothiophenol acts as the sulfur nucleophile. The reaction is typically facilitated by a non-nucleophilic base to deprotonate the thiol, enhancing its nucleophilicity.
Caption: Proposed SₙAr synthesis of the target compound.
Experimental Protocol: Synthesis
This protocol is a self-validating system; reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product structure must be confirmed by the analytical methods outlined in Section 2.4.
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Reagent Preparation: To a dry 100 mL round-bottom flask under an inert nitrogen atmosphere, add 4-bromothiophenol (1.0 eq), 2-chloro-pyridin-3-amine (1.05 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
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Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a starting material concentration of approximately 0.5 M.
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Reaction Execution: Stir the mixture at 100 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting material spots are consumed (typically 4-6 hours).
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Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water and stir for 30 minutes. A precipitate should form.
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Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water and then with a small amount of cold diethyl ether to remove non-polar impurities.
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Purification: Dry the crude solid. If necessary, purify further by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final compound.
Analytical Workflow for Characterization
A multi-technique approach is mandatory to unambiguously confirm the structure and purity of the newly synthesized compound. Each technique provides orthogonal information, creating a robust and trustworthy characterization package.[12][13]
Caption: Integrated workflow for compound characterization.
Protocols for Structural Elucidation
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Objective: To map the carbon-hydrogen framework of the molecule.
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Method: Dissolve ~5-10 mg of the pure compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
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Expected ¹H NMR Results:
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Pyridine Ring Protons: Three distinct signals in the aromatic region (~6.5-8.5 ppm), likely appearing as doublets or doublets of doublets, corresponding to the protons at C4, C5, and C6.
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Bromophenyl Ring Protons: Two doublet signals in the aromatic region (~7.0-7.8 ppm), integrating to 2H each, characteristic of a 1,4-disubstituted benzene ring.
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Amine Protons: A broad singlet (~4.0-6.0 ppm, solvent dependent) integrating to 2H, which may exchange with D₂O.
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Expected ¹³C NMR Results: Eleven distinct signals corresponding to the eleven carbon atoms in the molecule.
2. High-Resolution Mass Spectrometry (HRMS):
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Objective: To confirm the molecular formula by determining the exact mass.
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Method: Analyze a dilute solution of the compound using an ESI-TOF or Orbitrap mass spectrometer.
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Expected Results: The spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 281.9800 and 283.9780, corresponding to the natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br). The measured mass should be within 5 ppm of the calculated exact mass for C₁₁H₁₀BrN₂S⁺.
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
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Objective: To identify key functional groups.
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Method: Analyze the solid sample using an FTIR spectrometer with an ATR accessory.
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Expected Characteristic Peaks:
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N-H Stretch: Double peak around 3300-3450 cm⁻¹ (primary amine).
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Aromatic C-H Stretch: Peaks around 3000-3100 cm⁻¹.
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C=C and C=N Stretch: Peaks in the 1450-1600 cm⁻¹ region.
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C-S Stretch: Weak peak around 600-800 cm⁻¹.
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C-Br Stretch: Strong peak around 500-650 cm⁻¹.
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Potential Applications in Drug Development
The strategic combination of the 2-aminopyridine, thioether, and bromophenyl motifs makes 2-[(4-Bromophenyl)sulphanyl]pyridin-3-amine a compelling candidate for screening in several therapeutic areas.
Rationale Based on Constituent Pharmacophores
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2-Aminopyridine Core: This moiety is a well-established pharmacophore found in numerous FDA-approved drugs.[1] Its ability to form key hydrogen bonds and coordinate with metal ions makes it a versatile scaffold for targeting enzymes and receptors. Derivatives have shown potent activity as antibacterial, anticancer, and anti-inflammatory agents.[14][15]
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Bromophenyl Moiety: Halogenation, particularly with bromine, is a widely used strategy in medicinal chemistry to modulate a drug's physicochemical properties and target interactions.[5] The bromine atom can participate in halogen bonding, a non-covalent interaction that can significantly enhance binding affinity and selectivity for protein targets such as kinases.[4] It also often improves metabolic stability and cell permeability.
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Thioether Linker: The sulfide linker provides rotational flexibility, allowing the two aromatic rings to adopt optimal orientations within a target's binding site. Aryl thioethers are themselves present in many biologically active molecules.[16][17]
Hypothesized Biological Targets and Screening Strategies
Given the prevalence of these motifs in known inhibitors, initial screening efforts could be directed toward the following target classes:
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Protein Kinases: Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the ATP-binding site. The 2-aminopyridine moiety is an excellent candidate for forming such interactions. Compounds featuring bromophenyl groups have demonstrated potent inhibition of kinases like Aurora A.[4]
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Recommended Assay: A broad-panel kinase screen (e.g., a 100+ kinase panel) to identify initial hits, followed by dose-response studies for promising targets.
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Microbial Targets: The 2-aminopyridine scaffold is present in antibacterial drugs like sulfapyridine.[1] The lipophilic nature of the target molecule suggests it may have good membrane penetration.
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Other Targets: The structural motifs are also found in compounds targeting G-protein coupled receptors (GPCRs) and various metabolic enzymes.
Conclusion
This guide establishes 2-[(4-Bromophenyl)sulphanyl]pyridin-3-amine as a novel compound with significant potential for drug discovery. By providing a plausible synthetic route and a comprehensive analytical framework, this document serves as a foundational resource for researchers aiming to synthesize, characterize, and evaluate the biological activity of this promising molecule. The convergence of a privileged 2-aminopyridine core and a strategically placed bromophenyl group warrants its investigation as a lead compound in oncology, infectious disease, and other therapeutic areas.
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